molecular formula C5HCl2LiN2O2 B6163833 lithium(1+) 4,6-dichloropyridazine-3-carboxylate CAS No. 2245238-80-4

lithium(1+) 4,6-dichloropyridazine-3-carboxylate

Cat. No.: B6163833
CAS No.: 2245238-80-4
M. Wt: 198.9
InChI Key:
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Description

Lithium(1+) 4,6-dichloropyridazine-3-carboxylate is a chemical compound with the molecular formula C5H3Cl2LiN2O2. It is a lithium salt of 4,6-dichloropyridazine-3-carboxylic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4,6-dichloropyridazine-3-carboxylate typically involves the reaction of 4,6-dichloropyridazine-3-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include a temperature range of 2-8°C to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the quality and consistency of the product. The compound is often produced in solid form and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4,6-dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted pyridazine derivatives .

Scientific Research Applications

Lithium(1+) 4,6-dichloropyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium(1+) 4,6-dichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyridazine-3-carboxylic acid: The parent acid of the lithium salt.

    4,6-Dichloropyridazine: A related compound with similar structural features but lacking the carboxylate group.

Uniqueness

Lithium(1+) 4,6-dichloropyridazine-3-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and biological activity. The lithium ion can also enhance the solubility of the compound in polar solvents, making it more versatile for various applications .

Properties

CAS No.

2245238-80-4

Molecular Formula

C5HCl2LiN2O2

Molecular Weight

198.9

Purity

95

Origin of Product

United States

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